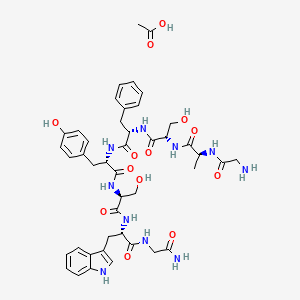

Leucokinin VIII acetate

Description

Contextualization within Insect Neuropeptide and Neurohormone Research

Insect neuropeptides and neurohormones are crucial signaling molecules that regulate a vast spectrum of physiological processes and behaviors essential for survival. medchemexpress.comnih.gov These molecules, which can act as co-transmitters, neuromodulators, or circulating hormones, are integral to development, growth, reproduction, and metabolism. medchemexpress.comnih.gov The leucokinins (LKs) are a prominent family of neuropeptides found widely across many insect species and other invertebrates. medchemexpress.comnih.gov They are recognized for their pleiotropic effects, meaning they can influence multiple, often unrelated, physiological functions. medchemexpress.comnih.gov

Research on neuropeptides like Leucokinin VIII is fundamental to understanding the complex neuroendocrine systems of insects. These systems are responsible for maintaining homeostasis, responding to environmental stimuli, and coordinating complex behaviors. The study of such peptides not only provides insights into the basic biology of invertebrates but also holds potential for the development of novel pest management strategies that target specific physiological pathways. frontiersin.org

Historical Trajectory of Leucokinin Discovery and Characterization

The discovery of the leucokinin family of peptides marked a significant advancement in insect neuroendocrinology. The first members of this family were isolated in 1986 from head extracts of the Madeira cockroach, Leucophaea maderae (now known as Rhyparobia maderae). medchemexpress.comnih.gov The isolation was guided by a bioassay that measured the ability of purified fractions to stimulate contractions of the cockroach hindgut. medchemexpress.com This myotropic (muscle-stimulating) activity was the initial characteristic attributed to this new family of peptides.

Subsequent research led to the identification and characterization of a total of eight distinct leucokinins from Leucophaea maderae, designated Leucokinin I through VIII. medchemexpress.com Leucokinins VII and VIII were the final members of this family to be isolated and have their primary structures and synthesis described. medchemexpress.commdpi.com A defining feature of the leucokinin family is a conserved C-terminal pentapeptide sequence, FXSWGamide, which is crucial for their biological activity. nih.gov

Following their initial discovery in cockroaches, leucokinin-like peptides have been identified in a multitude of other insect species, including mosquitos, crickets, and the fruit fly Drosophila melanogaster. medchemexpress.combiologists.com The identification of the leucokinin receptor, a G-protein coupled receptor (GPCR), further solidified the understanding of their signaling pathway. medchemexpress.com

Significance of Leucokinin VIII Acetate (B1210297) in Invertebrate Neuroendocrinology

The significance of Leucokinin VIII and the broader leucokinin family in invertebrate neuroendocrinology is underscored by their diverse and vital functions. medchemexpress.comnih.gov While initially identified by their myotropic effects, it was soon discovered that leucokinins are potent diuretic hormones. medchemexpress.comglpbio.com They play a crucial role in regulating water and ion balance by stimulating fluid secretion in the Malpighian tubules, the primary excretory organs of insects. medchemexpress.commdpi.comglpbio.com

Leucokinin VIII, an octapeptide, has been shown to increase the rates of transepithelial sodium chloride, potassium chloride, and water secretion. glpbio.com It achieves this by increasing the chloride conductance of the epithelial shunt pathway via a receptor located on the basolateral side of the epithelium. glpbio.com Furthermore, research on Aedes aegypti Malpighian tubules has demonstrated that Leucokinin VIII activates a calcium-dependent signaling pathway in the principal cells. glpbio.com

Beyond its well-established role in diuresis, the leucokinin signaling system is implicated in a variety of other physiological and behavioral processes, including feeding behavior, sleep-metabolism interactions, and state-dependent memory formation. medchemexpress.comnih.govresearchgate.netresearchgate.net The widespread distribution of leucokinin-producing neurons in the central nervous system of insects suggests a complex and integrative role in coordinating physiological responses to internal and external cues. medchemexpress.commdpi.com The study of Leucokinin VIII, therefore, provides a valuable window into the fundamental neuroendocrine mechanisms that govern the lives of invertebrates.

Data Tables

Table 1: Properties of Leucokinin VIII

| Property | Value |

|---|---|

| Amino Acid Sequence | Gly-Ala-Ser-Phe-Tyr-Ser-Trp-Gly-NH2 |

| Molecular Formula | C42H52N10O11 |

| Molecular Weight | 872.92 g/mol |

| Primary Function | Diuretic peptide |

| Source of Initial Isolation | Leucophaea maderae (Madeira cockroach) |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| Leucokinin I |

| Leucokinin VII |

| Leucokinin VIII |

| Leucokinin VIII acetate |

| Sodium chloride |

Structure

2D Structure

Properties

Molecular Formula |

C44H56N10O13 |

|---|---|

Molecular Weight |

933.0 g/mol |

IUPAC Name |

acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-3-phenylpropanamide |

InChI |

InChI=1S/C42H52N10O11.C2H4O2/c1-23(47-36(57)18-43)37(58)51-33(21-53)41(62)49-30(15-24-7-3-2-4-8-24)39(60)48-31(16-25-11-13-27(55)14-12-25)40(61)52-34(22-54)42(63)50-32(38(59)46-20-35(44)56)17-26-19-45-29-10-6-5-9-28(26)29;1-2(3)4/h2-14,19,23,30-34,45,53-55H,15-18,20-22,43H2,1H3,(H2,44,56)(H,46,59)(H,47,57)(H,48,60)(H,49,62)(H,50,63)(H,51,58)(H,52,61);1H3,(H,3,4)/t23-,30-,31-,32-,33-,34-;/m0./s1 |

InChI Key |

WBANRGKBVAXNFK-FEBFJUETSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)NC(=O)CN.CC(=O)O |

Canonical SMILES |

CC(C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)NC(=O)CN.CC(=O)O |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Leucokinin Viii Acetate Signaling

Biosynthesis and Post-Translational Processing of Leucokinin VIII Acetate (B1210297)

Leucokinins are neuropeptides that originate from a larger precursor protein, which is encoded by a leucokinin (LK) gene. nih.govmdpi.com In many insect species, including Drosophila melanogaster, a single LK gene has been identified. nih.govfrontiersin.org The initial product of this gene is a prepropeptide that undergoes several post-translational modifications to yield the final, active neuropeptides.

The biosynthesis process begins with the translation of the LK mRNA into a precursor protein. This precursor contains a signal peptide at its N-terminus, which directs it into the secretory pathway. nih.gov Within the endoplasmic reticulum and Golgi apparatus, the precursor is subject to proteolytic cleavage by specific enzymes. nih.gov These cleavages typically occur at defined sites, often marked by pairs of basic amino acid residues like lysine (B10760008) (K) and arginine (R), to release one or more mature peptide sequences. nih.gov

A critical final step in the maturation of most leucokinins, including Leucokinin VIII, is C-terminal amidation. The gene sequence includes a glycine (B1666218) residue (G) immediately following the final tryptophan (W) of the conserved motif. nih.gov This glycine serves as the donor for the amide group, a modification that is essential for the peptide's biological function and stability. sdbonline.org The resulting mature peptides are then packaged into dense-core vesicles, transported to nerve terminals or neurohemal release sites, and secreted in response to specific stimuli. mdpi.comnih.gov

Enzymatic Degradation and Inactivation of Leucokinin VIII Acetate

The biological activity of neuropeptides like Leucokinin VIII is tightly regulated, not only through controlled release but also via rapid inactivation within the synaptic cleft or hemolymph. This inactivation is primarily achieved through enzymatic degradation by peptidases. nih.gov These enzymes, often located on the surface of neuronal cells, play a critical role in terminating the peptide signal, thereby ensuring precise and transient physiological responses. nih.gov For the leucokinin family of peptides, including Leucokinin VIII, termination of signaling is largely attributed to metabolic breakdown by specific neuropeptidases. nih.govmdpi.com

Research into insect neuropeptide metabolism has identified several key enzyme families responsible for their degradation. nih.gov Studies on tachykinin-related peptides in the cockroach Leucophaea maderae, the same species from which leucokinins were first isolated, have provided significant insights into the enzymes that likely also degrade Leucokinin VIII. nih.govnih.gov The primary peptidases implicated in the inactivation of leucokinins and related peptides are Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP). nih.govmdpi.com

Angiotensin-Converting Enzyme (ACE): In the brain membranes of Leucophaea maderae, ACE has been identified as a major peptidase responsible for cleaving tachykinin-related peptides. nih.gov ACE typically cleaves dipeptides from the C-terminus of its substrates. The protective C-terminal amide group of Leucokinin VIII does not prevent cleavage by ACE, which acts on internal peptide bonds. nih.gov The inactivation occurs through cleavage within the core C-terminal pentapeptide sequence (F-X-S-W-G-NH₂), which is essential for the biological activity of leucokinins. nih.govfrontiersin.org

Neprilysin (NEP): NEP, a neutral endopeptidase, is another key enzyme found in the neuronal membranes of insects, including L. maderae. nih.gov Like ACE, NEP targets and cleaves peptide bonds within the peptide chain. Studies using a tachykinin-related peptide as a substrate demonstrated that a NEP-like activity was a major degrading peptidase in locust brain membranes and was also present in L. maderae. nih.gov The development of leucokinin analogs with modified structures to resist hydrolysis has further confirmed the role of both ACE and NEP. Substituting a specific amino acid in the C-terminal active core with alpha-aminoisobutyric acid (Aib) rendered the analog resistant to degradation by both enzymes, highlighting their importance in inactivating the native peptides. mdpi.com

Other Potential Degradation Pathways:

Aminopeptidases: Leucokinin VIII has a free N-terminus (Asp-), making it theoretically susceptible to cleavage by aminopeptidases, which sequentially remove amino acids from the N-terminal end. However, the primary inactivation appears to be driven by endopeptidases like ACE and NEP that target the biologically active C-terminal region. nih.govnih.gov

Deamidation: The C-terminal amide is a crucial structural feature for the function of most leucokinins. frontiersin.org While not yet specifically demonstrated for Leucokinin VIII, studies on other insect tachykinins have shown the presence of deamidases that can convert the C-terminal amide to a free acid, resulting in an inactive peptide. nih.gov This represents another potential, though less characterized, pathway for Leucokinin VIII inactivation.

The rapid hydrolysis of Leucokinin VIII by these cell-surface peptidases ensures that its signaling is a transient event, allowing for precise temporal control over the physiological processes it modulates, such as muscle contraction and ion transport. nih.govnih.gov

Interactive Data Table: Key Enzymes in Leucokinin VIII Inactivation

| Enzyme | Enzyme Family | Probable Cleavage Site on Leucokinin VIII (D-P-A-F-N-S-W-G-NH₂) | Effect on Activity | Reference |

| Angiotensin-Converting Enzyme (ACE) | Metallo-endopeptidase | Internal bond, likely within the C-terminal pentapeptide (e.g., Ser-Trp) | Inactivation | nih.govmdpi.com |

| Neprilysin (NEP) | Metallo-endopeptidase | Internal bond, likely within the C-terminal pentapeptide (e.g., Asn-Ser) | Inactivation | nih.govmdpi.com |

| Aminopeptidase | Exopeptidase | N-terminal Asp-Pro bond | Inactivation | nih.govnih.gov |

| Deamidase | Hydrolase | C-terminal Gly-NH₂ bond | Inactivation | nih.gov |

Physiological Roles and Functional Elucidation of Leucokinin Viii Acetate

Neurophysiological Actions of Leucokinin VIII Acetate (B1210297)

Leucokinin VIII acetate exerts profound effects on the nervous system, acting as a neuromodulator and neurotransmitter to influence neuronal activity and complex behaviors. mdpi.comfrontiersin.orgnih.gov

This compound functions as a significant neuromodulator, influencing synaptic transmission and plasticity. mdpi.comnih.gov In Drosophila, leucokinin and its receptor (Lkr) are required for normal behavioral rhythms, connecting pacemaker neurons to brain regions that control locomotion and sleep. sdbonline.org This connection allows pacemaker neurons to impose rhythmic activity and excitability on leucokinin- and Lkr-expressing neurons. sdbonline.org The co-localization of leucokinin with other neuropeptides in some neuronal systems further enhances the plasticity of neuromodulation in a species-specific manner. nih.gov While direct studies on the impact of this compound on synaptic vesicle fusion are limited, the broader family of leucokinins is known to act as co-transmitters, suggesting a role in modulating the release of other neurotransmitters. mdpi.com

The distribution of leucokinin-expressing neurons in the central nervous system (CNS) provides insights into their diverse functions. mdpi.commdpi.com In insects, there is a conserved pattern of segmentally repeated leucokinin-expressing neurosecretory cells in the abdominal neuromeres of the ventral nerve cord (VNC). mdpi.comnih.gov These cells are typically neurosecretory and are thought to release leucokinin as a circulating hormone. mdpi.comnih.gov

In contrast, the number and type of leucokinin-producing neurons in the brain are highly variable across different insect species, suggesting inter-species differences in the complexity of leucokinin signaling within neuronal circuits. nih.gov In Drosophila melanogaster, there are three main types of leucokinin-expressing neurons in the adult CNS, totaling about 26 neurons. mdpi.comnih.gov These include four interneurons in the brain and subesophageal zone (SEZ) and 22 neurosecretory cells in the abdominal neuromeres. mdpi.complos.org

Specific populations of leucokinin neurons have been mapped to distinct functional circuits:

Lateral Horn Neurons: These connect the antennal glomerula to the mushroom bodies, suggesting a role in processing olfactory information. nih.gov

Suboesophageal Neurons: These connect gustatory receptors to the suboesophageal ganglia and ventral nerve cord, indicating a role in taste processing and feeding behavior. nih.gov

Anterior Neurons: These innervate the corpus cardiacum of the ring gland, a major neurohemal organ, although expression may be transient during development. nih.gov

Abdominal Ganglion Neurons: These project to various targets, including segmental muscles. nih.gov

The leucokinin receptor (Lkr) is also widely distributed, found in stellate cells of the Malpighian tubules, cells in the pars intercerebralis of the adult CNS, and additional cells in the larval CNS. nih.gov Lkr expression is also noted in the gut, chemosensory cells, and brain insulin-producing cells (IPCs). plos.org

Table 1: Distribution of Leucokinin-Expressing Neurons in the Drosophila melanogaster CNS

| Neuron Type | Location | Putative Function |

| Lateral Horn LK (LHLK) Neurons | Brain (Lateral Horn) | Integration of olfactory information, regulation of sleep-metabolism interactions. mdpi.comnih.gov |

| Subesophageal LK (SELK) Neurons | Subesophageal Zone (SEZ) | Modulation of gustatory sensitivity and feeding behavior. mdpi.comnih.gov |

| Abdominal LK (ABLK) Neurons | Abdominal Neuromeres of VNC | Hormonal regulation of diuresis and gut motility. mdpi.comnih.gov |

| Anterior LK (ALK) Neurons | Brain | Regulation of water and ion homeostasis, feeding, and drinking (primarily in larvae). mdpi.comnih.gov |

Myotropic Effects and Muscle Function Modulation

A primary and defining characteristic of the leucokinin family, including this compound, is their potent myotropic activity, influencing the contraction of both visceral and striated muscles. mdpi.commdpi.com

Leucokinins were first discovered and named for their ability to stimulate contractions of the hindgut in the cockroach Leucophaea maderae. mdpi.com This myostimulatory effect on visceral muscles is a conserved function across many insect species. mdpi.comnih.gov this compound and its analogs have been shown to increase the frequency and amplitude of contractions in the hindgut and foregut. mdpi.commdpi.com This action is crucial for processes such as digestion and excretion. For example, in Rhodnius prolixus, leucokinin induces contractions in the hindgut and increases the frequency of contractions in the anterior midgut, which aids in rapid diuresis after a blood meal. mdpi.com The expression of the leucokinin receptor has been identified in the muscle fibers of the anterior midgut and posterior hindgut in Drosophila, providing a direct molecular basis for these myotropic effects. mdpi.com

Table 2: Myotropic Effects of Leucokinins on Visceral Muscles in Various Insects

| Insect Species | Affected Visceral Muscle | Observed Effect |

| Leucophaea maderae (Madeira Cockroach) | Hindgut | Stimulation of contractions. mdpi.com |

| Rhodnius prolixus (Kissing Bug) | Hindgut, Anterior Midgut | Induction of hindgut contractions; increased frequency of anterior midgut contractions. mdpi.com |

| Drosophila melanogaster (Fruit Fly) | Larval Hindgut | Stimulation of contractions. mdpi.com |

| Opisina arenosella (Coconut Black-headed Caterpillar) | Midgut | Potential myostimulatory effects. nih.gov |

While the effects of leucokinins on visceral muscles are well-established, their influence on striated (somatic) muscle activity is less extensively documented. However, evidence suggests a role in modulating the function of these muscles as well. In Drosophila larvae, a subset of abdominal leucokinin-expressing neurons sends axons to innervate segmental body wall muscles (specifically muscle 8). mdpi.comnih.gov This direct innervation implies a role in modulating muscle contraction or excitability. However, a study examining the effects of various neuromodulators on Drosophila larval neuromuscular junction preparations found that 10⁻⁵ M leucokinin had no significant effect on the steady-state muscle contraction force during stimulation. nih.gov This suggests that the role of leucokinin at the neuromuscular junction may be more subtle or context-dependent than a direct, potentiation of contraction force. It is possible that leucokinin modulates other aspects of neuromuscular function not captured in this specific assay or that its effects are dependent on the co-release of other neurotransmitters.

Involvement in Fluid and Ion Homeostasis Regulation

This compound is critically involved in maintaining fluid and ion homeostasis, primarily through its actions on the Malpighian tubules, the main excretory and osmoregulatory organs in insects. nih.govmdpi.commdpi.complos.orgnih.govnih.govresearchgate.netfrontiersin.org

This compound exhibits both diuretic and antidiuretic properties in the Malpighian tubules of insects like the yellow fever mosquito, Aedes aegypti. nih.gov Its effect is concentration-dependent. At low concentrations, starting from a threshold of 10⁻¹¹ M, it acts as an antidiuretic, inhibiting transepithelial fluid secretion. nih.gov Conversely, at higher concentrations, with a threshold of 3.5 x 10⁻⁹ M, it functions as a diuretic, stimulating fluid secretion. nih.gov This dual functionality allows for precise control over water balance. The diuretic action of leucokinins is a widespread phenomenon observed in various insect species. mdpi.comnih.gov In Drosophila melanogaster, leucokinin (LK) is a potent diuretic, and this function is attributed to a specific set of neurosecretory cells in the abdominal neuromeres (ABLKs). mdpi.commdpi.comresearchgate.netfrontiersin.org These ABLKs co-express both LK and diuretic hormone 44 (DH44), which together regulate water and ion homeostasis. mdpi.comnih.govdntb.gov.ua

The diuretic effect of this compound is linked to its ability to increase the permeability of the Malpighian tubule wall to chloride ions (Cl⁻). nih.gov In isolated Malpighian tubules of Aedes aegypti, leucokinins depolarize the transepithelial voltage, an effect that is dependent on the presence of extracellular Cl⁻. nih.gov This increased chloride conductance enhances the availability of Cl⁻ for secretion along with sodium (Na⁺), potassium (K⁺), and water. nih.gov

Further studies on Aedes aegypti have shown that Leucokinin-VIII (LK-VIII) significantly increases the shunt conductance, which is the passive pathway for ion movement between cells. nih.gov It increases this conductance from a control value of 57.1 µS/cm to 250.0 µS/cm. nih.gov This action is thought to be mediated by a G-protein. nih.gov In dipteran insects such as Drosophila, this increase in chloride conductance and subsequent water transport is mediated by the stellate cells within the Malpighian tubules, which express the leucokinin receptor (LKR). mdpi.comresearchgate.netsdbonline.org Leucokinin stimulates an increase in intracellular calcium in these stellate cells, which in turn promotes chloride conductance and water transport across the epithelium. mdpi.com

**Table 1: Effects of Leucokinin-VIII on Malpighian Tubule Physiology in *Aedes aegypti***

| Parameter | Control | With Leucokinin-VIII | Reference |

|---|---|---|---|

| Shunt Conductance | 57.1 µS/cm | 250.0 µS/cm | nih.gov |

| Transepithelial Voltage | 39.3 ± 14.3 mV | 2.3 ± 0.7 mV | nih.gov |

| Transepithelial Resistance | 12.4 ± 2.6 kΩcm | 2.4 ± 0.3 kΩcm | nih.gov |

| Cl⁻ Diffusion Potentials | 8.2 ± 1.2 mV | 42.1 ± 5.4 mV | nih.gov |

Behavioral Modulation by this compound

Beyond its physiological roles in excretion, this compound is a key neuromodulator, influencing a range of behaviors essential for survival and reproduction. mdpi.complos.orgnih.govfrontiersin.orgdntb.gov.uanih.govcaltech.edumdpi.comresearchgate.net

Leucokinin signaling plays a crucial role in regulating feeding behavior, particularly meal size, in Drosophila melanogaster. nih.govcaltech.edunih.gov Mutations in the leucokinin (leuc) or leucokinin receptor (lkr) genes lead to an increase in meal size. nih.govcaltech.edunih.gov However, this is compensated by a reduction in meal frequency, resulting in a normal total food intake over time. nih.govcaltech.edunih.gov This suggests that the leucokinin pathway is involved in the process of meal termination, possibly by relaying signals of gut distension to the brain. nih.govnih.gov The regulation of meal size by leucokinin is a neuronal function, as the phenotype can be rescued by pan-neuronal expression of the leuc and lkr genes. nih.gov In Drosophila, specific neurons in the brain that express leucokinin and its receptor have been identified as regulators of this behavior. nih.govcaltech.edunih.gov Furthermore, leucokinin signaling has been shown to modulate responses to starvation. nih.govplos.orgnih.gov

Leucokinin signaling is also integral to the regulation of locomotor activity and the maintenance of circadian rhythms. mdpi.complos.orgdntb.gov.uanih.gov In Drosophila, the leucokinin/leucokinin receptor (LK/LK-R) circuit connects pacemaker neurons, which govern the internal clock, to brain regions that control locomotor activity and sleep. nih.gov Clock neurons impose a rhythmic pattern of activity and excitability onto the LK and LK-R expressing neurons. nih.gov Consequently, disruption of leucokinin signaling, either through mutations in the Lk or Lkr genes or through RNAi knockdown of the receptor, leads to weakened behavioral rhythms. nih.gov This indicates that leucokinin is a crucial output signal from the central clock that organizes daily rhythms of behavior. nih.gov Additionally, flies with impaired LK signaling exhibit lowered locomotor activity. plos.org

Role in Stress Responses and Metabolism

Leucokinin signaling plays a crucial role in orchestrating responses to various physiological stressors and in regulating metabolic processes, particularly in insects. Research has highlighted its involvement in maintaining homeostasis under conditions of environmental stress and in modulating sleep and metabolism based on feeding states.

The abdominal leucokinin neurons (ABLKs) are key players in stress response. In Drosophila melanogaster, these 22 neurosecretory cells co-express leucokinin (LK) and a diuretic hormone (DH44). nih.gov Together, these neuropeptides regulate water and ion balance, which is critical for coping with desiccation and ionic stress. nih.govsemanticscholar.org Knockdown of LK specifically in the ABLKs has been shown to affect water retention, demonstrating the importance of these neurons in managing the body's response to environmental challenges. semanticscholar.org In the fall webworm, Hyphantria cunea, the expression levels of leucokinin (HcLK) and its receptor (HcLKR) transcripts were observed to change under starvation conditions, further suggesting a role for this signaling system in responding to metabolic stress. nih.gov

Leucokinin is also integral to the interplay between sleep and metabolism. Studies in Drosophila have revealed that the activity of leucokinin neurons is directly influenced by feeding. nih.govnih.gov Specifically, glucose consumption leads to a reduction in the activity of these neurons, whereas starvation increases their activity. nih.govnih.gov This modulation of neuronal activity is essential for the changes in sleep patterns observed during starvation, a state that potently suppresses sleep, likely to encourage foraging. nih.gov

Further research has pinpointed a single pair of leucokinin neurons in the lateral horn (LHLK neurons) as being essential for this metabolic regulation of sleep. nih.govnih.gov The mechanism appears to involve 5' adenosine (B11128) monophosphate-activated protein kinase (AMPK), a key cellular energy sensor. nih.gov Knocking down AMPK in leucokinin neurons mimics the starved state, resulting in suppressed sleep and increased LHLK neuron activity even in fed flies. nih.gov This suggests a direct link between cellular energy status and leucokinin-mediated sleep regulation. Moreover, the leucokinin receptor is required in the insulin-producing cells (IPCs), indicating that LHLK neurons signal to these critical metabolic regulatory cells to control sleep in response to the fly's feeding state. nih.govnih.gov Together, these findings underscore the role of leucokinin as a vital signaling molecule that integrates metabolic information to produce appropriate physiological and behavioral stress responses. nih.gov

| Organism | Leucokinin Neuron Type | Associated Function | Key Findings |

| Drosophila melanogaster | Abdominal Leucokinin Neurons (ABLKs) | Water/ion homeostasis, stress response | Co-express LK and DH44; regulate responses to desiccation and ionic stress. nih.govsemanticscholar.org |

| Drosophila melanogaster | Lateral Horn Leucokinin Neurons (LHLK) | Sleep-metabolism interactions | Activity is modulated by feeding state (glucose reduces, starvation increases); required for starvation-induced sleep suppression. nih.govnih.gov |

| Hyphantria cunea | Not specified | Response to starvation | LK and LKR transcript levels are affected by starvation. nih.gov |

Gustatory Sensitivity and Nociception

Leucokinin signaling is deeply involved in modulating sensory perception, specifically taste (gustatory sensitivity) and the response to painful stimuli (nociception). nih.govmdpi.com This modulation allows an organism to adapt its feeding and defensive behaviors based on its internal physiological state and external environmental cues.

Research in the mosquito Aedes aegypti has provided direct evidence for leucokinin's role in taste. A leucokinin receptor was discovered to be expressed within the taste hairs (sensilla) located on the mosquito's legs and mouthparts. nih.gov When a biostable kinin analog was introduced in a sucrose (B13894) solution, it activated these receptors, leading to an inhibition of the sugar taste detection by the peripheral sensory neurons. nih.gov This resulted in a strong aversive feeding response, demonstrating that leucokinin can directly modulate gustatory input at the peripheral level. nih.gov This finding suggests that neuropeptide GPCRs in peripheral taste neurons can be targeted to alter feeding behaviors. nih.gov

In addition to taste, leucokinin is a key modulator of nociception, particularly in the context of hunger. researchgate.net In Drosophila melanogaster, food deprivation has been shown to reduce the fly's behavioral response to noxious heat. sdbonline.org This hunger-driven reduction in nociceptive sensitivity is dependent on both leucokinin and its receptor. sdbonline.org The lateral horn leucokinin (LHLK) neurons, the same cells implicated in sleep-metabolism regulation, are also thought to mediate this hunger-regulated nociception. mdpi.com This suggests that leucokinin acts as a critical signaling molecule that adjusts an animal's sensitivity to potentially harmful stimuli based on its metabolic needs, prioritizing feeding over immediate escape responses when starved. researchgate.netsdbonline.org Leucokinin neurons that descend from the subesophageal ganglia to the ventral nerve cord are considered potential candidates for mediating this descending control of nociception. researchgate.net

| Organism | Sensory Modality | Key Findings |

| Aedes aegypti | Gustatory Sensitivity | A leucokinin receptor is expressed in taste sensilla; a kinin analog inhibited sucrose taste detection and elicited aversive feeding behavior. nih.gov |

| Drosophila melanogaster | Nociception | Leucokinin and its receptor are essential for the reduction in response to noxious heat during starvation. sdbonline.org |

| Drosophila melanogaster | Gustatory Sensitivity & Nociception | LHLK neurons are implicated in modulating gustatory signals and mediating hunger-regulated nociception. mdpi.com |

Comparative and Evolutionary Aspects of Leucokinin Viii Acetate

Phylogenetic Analysis of Leucokinin Gene Families Across Invertebrate Taxa

Leucokinins are a family of neuropeptides first identified in the cockroach Leucophaea maderae and subsequently found in numerous insect species and several other invertebrate phyla, including annelids, mollusks, and tardigrades. nih.gov Genomic and phylogenetic analyses have revealed that leucokinin signaling is widespread but not universal; genes for LKs and their receptors are notably absent in several invertebrate phyla and all vertebrates. nih.gov

In many insects, a single gene encodes the leucokinin precursor protein, which is then processed to produce one or more mature LK peptides. frontiersin.orgnih.gov For instance, in Drosophila melanogaster, the Lk gene produces a single peptide, whereas the precursor in the fall webworm, Hyphantria cunea, is predicted to yield three distinct leucokinin peptides (HcLK-1, -2, and -3). frontiersin.orgnih.gov These peptides share a conserved C-terminal motif, FXYWGamide, which is critical for their biological activity. frontiersin.org

Sequence comparisons across taxa show conservation within the C-terminal region but variability in the length and composition of the N-terminal end. nih.gov This suggests a common evolutionary origin, with diversification leading to a family of related but distinct peptides.

Table 1: Comparison of Leucokinin Peptide Sequences in Select Invertebrates

| Taxon | Species | Peptide | Sequence |

|---|---|---|---|

| Insecta | Leucophaea maderae (Cockroach) | Leucokinin VIII | DPAFNSWGamide |

| Insecta | Drosophila melanogaster (Fruit Fly) | Drome-LK | NPFHSWGamide |

| Insecta | Aedes aegypti (Mosquito) | Aedae-LK-1 | NPFHSWGamide |

| Insecta | Helicoverpa zea (Corn Earworm) | Helze-HK-1 | APFSSWGamide |

| Mollusca | Aplysia californica (Sea Hare) | Aplca-LK | APFVSWGamide |

| Annelida | Capitella teleta (Annelid Worm) | Capte-LK-1 | QPFVSWGamide |

| Tardigrada | Hypsibius dujardini (Water Bear) | Hypdu-LK | EPFHSWGamide |

Note: This table presents a selection of leucokinin sequences to illustrate conservation of the C-terminal motif. The amidated C-terminus is crucial for function. Data sourced from nih.gov.

Conservation and Divergence of Leucokinin VIII Acetate (B1210297) Receptors Across Species

The biological effects of leucokinins, including Leucokinin VIII, are mediated by G-protein coupled receptors (GPCRs), specifically the leucokinin receptor (LKR). nih.govsdbonline.org These receptors are only distantly related to other known neuropeptide receptors, forming their own distinct family. nih.gov A key feature of LKR conservation across different species is the presence of highly conserved motifs critical for receptor structure and function. sdbonline.org

One such motif, WxFG, located in the first extracellular loop of the receptor, has been shown to be essential for function. sdbonline.org Studies on the Drosophila leucokinin receptor demonstrated that substituting the tryptophan (W) residue in this motif with any non-aromatic amino acid results in a complete loss of receptor function. sdbonline.org This highlights a strong evolutionary pressure to maintain this specific structural element for ligand binding and signal transduction.

While the structural and functional core of the receptor is highly conserved, divergence is also observed. The number of LKR genes can vary between species, and the specific affinity of different leucokinin peptides for the receptor may differ, contributing to the physiological diversity of the LK system across taxa. nih.gov

Comparative Physiology of Leucokinin Systems in Different Invertebrate Taxa

The leucokinin system exhibits a remarkable degree of functional conservation across invertebrate taxa, particularly within insects, while also displaying species-specific roles. nih.gov One of the most conserved functions is the regulation of ion and water balance through actions on the Malpighian tubules (the insect equivalent of kidneys). nih.govmdpi.com In the cockroach, Leucokinin VIII acts as a diuretic hormone, stimulating fluid secretion. glpbio.commedchemexpress.com Similarly, in the mosquito Aedes aegypti, Leucokinin VIII increases the permeability of the Malpighian tubules to chloride ions, leading to diuresis. glpbio.comlktlabs.comgenscript.com

A consistent anatomical feature across many studied insects is the presence of 1 to 3 pairs of segmentally arranged neurosecretory cells in the abdominal nerve cord that produce leucokinins. nih.govmdpi.com These cells release LKs into the hemolymph, allowing them to act as hormones on distant targets like the Malpighian tubules and gut. mdpi.com

Beyond diuresis, leucokinin signaling is implicated in a wide array of physiological and behavioral processes, including the modulation of feeding, metabolism, sleep, and nociception. nih.govmdpi.com In Drosophila, LK neurons are integrated into circuits that control hunger-driven behaviors and responses to stress. sdbonline.orgmdpi.com In some insects, such as Drosophila and the stable fly Musca domestica, the abdominal LK neurons also co-express Diuretic Hormone 44 (DH44), indicating a complex, synergistic regulation of water homeostasis. mdpi.com

Table 2: Comparative Physiological Roles of Leucokinin Systems

| Invertebrate Group | Species Example | Key Physiological Functions |

|---|---|---|

| Insects (Dictyoptera) | Leucophaea maderae (Cockroach) | Diuresis (fluid secretion in Malpighian tubules), myotropic activity (gut contraction). nih.govnih.gov |

| Insects (Diptera) | Drosophila melanogaster (Fruit Fly) | Regulation of water/ion balance, feeding, sleep-metabolism interactions, nociception, memory formation. nih.govmdpi.com |

| Insects (Diptera) | Aedes aegypti (Mosquito) | Potent diuretic factor, increases chloride conductance in Malpighian tubules. glpbio.comnih.gov |

| Insects (Orthoptera) | Acheta domesticus (Cricket) | Diuretic activity on Malpighian tubules. mdpi.comnih.gov |

| Mollusks | Aplysia californica (Sea Hare) | Implicated in modulating feeding behaviors and gut motility. nih.gov |

Homologies with Vertebrate Tachykinin Systems

While leucokinin genes themselves are absent in vertebrates, the leucokinin signaling system shows remarkable homology to the vertebrate tachykinin (TK) system. sdbonline.org This suggests that the two systems likely evolved from a common ancestral signaling pathway. Tachykinins, such as the well-known Substance P, are a family of neuropeptides in vertebrates with diverse roles in pain transmission, inflammation, and gut function. nih.gov

The homology is evident at both the ligand and receptor levels. The C-terminal motif of leucokinins (FXyWGamide) shares structural similarities with the conserved C-terminal motif of tachykinins (FXGLMamide). sdbonline.orgnih.gov More strikingly, the invertebrate leucokinin receptor and the vertebrate tachykinin receptors (NK1R, NK2R, NK3R) are structurally related and share a common evolutionary origin. sdbonline.orgnih.gov Phylogenetic analyses place the single tachykinin-like receptor found in the protochordate Ciona intestinalis as a sister to the entire vertebrate tachykinin receptor family, suggesting that the multiple vertebrate receptors arose through gene duplication events from a single ancestral gene. nih.gov

Functionally, there are conserved roles. For example, both the leucokinin system in insects and the tachykinin system in vertebrates are involved in regulating food intake and gut motility, pointing to an ancient, conserved function in modulating digestive processes. sdbonline.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| Leucokinin VIII acetate |

| Leucokinin I |

| Leucokinin IV |

| Drome-LK |

| Aedae-LK-1 |

| Helze-HK-1 |

| Aplca-LK |

| Capte-LK-1 |

| Hypdu-LK |

| Tachykinin |

| Substance P |

Methodologies and Advanced Research Approaches in Leucokinin Viii Acetate Studies

In Vitro Bioassays for Leucokinin VIII Acetate (B1210297) Activity (e.g., Muscle Contraction, Malpighian Tubule Secretion)

In vitro bioassays are fundamental in characterizing the biological activity of Leucokinin VIII acetate. These assays provide a controlled environment to observe and quantify the peptide's effects on specific tissues and physiological processes.

One of the earliest and most common bioassays for leucokinins involves monitoring their stimulatory effect on visceral muscle contractions, particularly the hindgut of insects like the cockroach Leucophaea maderae. mdpi.com This myotropic activity was, in fact, the basis for the initial discovery and naming of the leucokinin family. mdpi.com

Another critical in vitro bioassay is the Malpighian tubule secretion assay, famously adapted from Ramsay's original method. biorxiv.org This technique allows researchers to measure the rate of fluid and ion secretion by isolated Malpighian tubules, the primary excretory organs in insects. Leucokinin VIII has been shown to be a potent diuretic hormone in many insect species, and this assay is crucial for quantifying its effects. mdpi.com For instance, studies on the mosquito Aedes aegypti have used this assay to demonstrate that Leucokinin-VIII significantly increases transepithelial fluid secretion. nih.gov The assay typically involves isolating the tubules, bathing them in a saline solution, and then adding this compound to observe changes in secretion rates. biorxiv.org

**Table 1: Effects of Leucokinin-VIII on Malpighian Tubule Secretion in *Aedes aegypti***

| Parameter | Change upon Leucokinin-VIII Application | Percentage Increase | Citation |

|---|---|---|---|

| Transepithelial Fluid Secretion | Significant Increase | 75-90% | nih.gov |

| Transepithelial Permeability to Inulin | Significant Increase | 73.8% | nih.gov |

| Transepithelial Permeability to Sucrose (B13894) | Significant Increase | 32.4% | nih.gov |

These bioassays have been instrumental in confirming the diuretic action of leucokinins across various insect species, including Drosophila melanogaster. mdpi.commdpi.com They have revealed that leucokinins activate their corresponding receptors, leading to an increase in intracellular calcium, which in turn activates a chloride shunt conductance and promotes water transport across the tubule epithelium. mdpi.com

Electrophysiological Techniques for Neuronal and Epithelial Studies

Electrophysiological techniques provide high-resolution insights into how this compound modulates neuronal activity and epithelial transport at the level of ion channels and membrane potentials. These methods are essential for understanding the precise mechanisms underlying the peptide's effects.

Table 2: Electrophysiological Effects of Leucokinin-VIII on Aedes aegypti Malpighian Tubules

| Parameter | Before Leucokinin-VIII | After Leucokinin-VIII | Citation |

|---|---|---|---|

| Transepithelial Voltage (Vt) | 39.3 ± 14.3 mV | 2.3 ± 0.7 mV | nih.gov |

| Transepithelial Resistance (Rt) | 12.4 ± 2.6 kΩcm | 2.4 ± 0.3 kΩcm | nih.gov |

| Chloride Diffusion Potential (DPCl) | 8.2 ± 1.2 mV | 42.1 ± 5.4 mV | nih.gov |

On the neuronal front, while much of the early work on insect neuropeptides was limited, the advent of more advanced techniques has allowed for the study of neuromodulation in specific neuronal circuits. mdpi.comnih.gov In model organisms like Drosophila, electrophysiological recordings from identifiable neurons can be combined with genetic tools to dissect the role of leucokinins in processes like motor activity generation and sensory modulation. mdpi.comnih.gov For instance, the stomatogastric ganglion (STG) in decapod crustaceans has served as a powerful model system for understanding how neuropeptides, including those with similar functions to leucokinins, modulate neural networks. nih.gov This involves a combination of immunohistochemistry to identify peptidergic neurons and electrophysiology to record network activity before and after peptide application. nih.gov

Molecular Genetic Approaches (e.g., RNAi, CRISPR-Cas9 for Gene Knockout/Knockdown)

The development of molecular genetic tools, particularly in Drosophila melanogaster, has revolutionized the study of this compound and its signaling pathways. mdpi.comnih.gov Techniques like RNA interference (RNAi) and CRISPR-Cas9 allow for targeted gene knockdown or knockout, enabling researchers to investigate the function of specific genes encoding leucokinins and their receptors. mdpi.comnih.govnih.gov

The GAL4-UAS system in Drosophila has been a cornerstone of this research. mdpi.comnih.gov By expressing the yeast transcription factor GAL4 under the control of a specific promoter (e.g., the leucokinin gene promoter), researchers can drive the expression of an upstream activating sequence (UAS)-linked transgene in leucokinin-producing cells. mdpi.comnih.gov This allows for a variety of manipulations, including:

Targeted cell ablation: Driving the expression of a pro-apoptotic gene to specifically kill leucokinin neurons and observe the resulting behavioral or physiological deficits. plos.org

Gene knockdown using RNAi: Expressing an RNAi construct targeting the leucokinin gene or its receptor to reduce their expression levels. biorxiv.orgresearchgate.net This has been used to show that knockdown of the leucokinin receptor in the periphery, but not the central nervous system, affects water and ion homeostasis. mdpi.com

Optogenetic or thermogenetic activation: Expressing light- or temperature-sensitive channels to remotely activate leucokinin neurons and study the consequences. mdpi.com

These genetic approaches have been instrumental in moving beyond the classical diuretic and myotropic roles of leucokinins, uncovering their involvement in a wide array of functions including the regulation of feeding, sleep, memory, and behavior. nih.govnih.gov

Immunochemical and Imaging Techniques for this compound Localization and Release

Understanding where this compound is produced and released is crucial for deciphering its function. Immunochemical and advanced imaging techniques have been vital in mapping the distribution of leucokinin-producing neurons and visualizing the dynamics of neuropeptide release.

Immunocytochemistry, using antibodies that specifically recognize leucokinins, has been widely used to map the location of leucokinin-immunoreactive neurons and neurosecretory cells in the central nervous system (CNS) and periphery of various insects.

In the cockroach Leucophaea maderae, an antiserum against an achetakinin analog that selectively recognizes Leucokinin VIII was used to identify immunoreactive neurons in the brain, frontal ganglion, subesophageal ganglion, thoracic ganglia, and the terminal ganglion. nih.gov This study revealed that Leucokinin VIII-like products are present in neurosecretory cells that project to neurohemal sites in the corpora cardiaca, suggesting both a neurotransmitter and a hormonal role. nih.gov

In Drosophila, antisera against leucokinin have identified a specific and relatively small number of neurons. nih.gov In the larval CNS, there are 20 leucokinin neurons, including lateral horn LK neurons (LHLKs), subesophageal LK neurons (SELKs), and abdominal leucokinin neurons (ABLKs). nih.gov The ABLKs have axons that terminate on body wall muscles and the lateral heart nerve, suggesting these are sites of hormonal release. nih.gov The use of Lk-Gal4 drivers has confirmed and extended these anatomical findings. nih.gov

While immunocytochemistry provides a static map of neuropeptide location, live imaging techniques allow researchers to visualize the dynamic process of neuropeptide release in real-time. A significant advancement in this area is the development of genetically encoded neuropeptide release reporters (NPRRs). nih.gov

These sensors are designed to report the release of neuropeptides with high spatial and temporal resolution. nih.gov One approach utilizes the pH and calcium sensitivity of a fluorescent protein like GCaMP. nih.gov By tagging a neuropeptide with this reporter, the fluorescence changes upon fusion of the neuropeptide-containing vesicle with the cell membrane, exposing the reporter to the different pH and calcium concentrations of the extracellular space. nih.gov This technique has been successfully used at the Drosophila larval neuromuscular junction to visualize stimulation-evoked neuropeptide release events with sub-second temporal resolution. nih.gov

Other live imaging methods include calcium imaging with genetically encoded calcium indicators like GCaMP to monitor the activity of leucokinin neurons in response to various stimuli, such as changes in feeding state. nih.gov

Omics Approaches (e.g., Transcriptomics, Proteomics) in this compound Context

Omics approaches, such as transcriptomics and proteomics, provide a systems-level view of the biological processes influenced by this compound. nih.gov These high-throughput methods can identify global changes in gene expression and protein abundance in response to leucokinin signaling. nih.govnih.gov

Transcriptomics: This involves analyzing the complete set of RNA transcripts (the transcriptome) in a cell or tissue under specific conditions. For example, researchers could compare the transcriptomes of Malpighian tubules before and after stimulation with this compound to identify all the genes that are up- or down-regulated. This can reveal novel downstream pathways and cellular responses to leucokinin signaling. Microarray hybridization and RNA-sequencing are common techniques used for transcriptomic analysis. nih.gov

Proteomics: This is the large-scale study of proteins, particularly their structures and functions. nih.gov Using techniques like mass spectrometry-based quantitative proteomics, researchers can identify and quantify changes in the proteome of target tissues in response to this compound. nih.gov This can uncover changes in protein expression related to metabolism, signaling, and cellular structure that are not apparent from transcriptomic data alone.

While dedicated omics studies focusing specifically on this compound are still emerging, the application of these approaches in related fields demonstrates their immense potential. nih.govnih.gov For instance, combined transcriptomic and proteomic analyses have been used to decipher altered molecular pathways in neurodegenerative diseases, highlighting the power of these methods to provide a comprehensive understanding of complex biological systems. nih.gov In the context of this compound, omics studies could be used to build a complete picture of its regulatory networks, from gene expression to protein function, in various physiological contexts.

Radioimmunoassay (RIA) and HPLC for Quantitative Analysis

The combination of High-Performance Liquid Chromatography (HPLC) and Radioimmunoassay (RIA) stands as a powerful and sensitive methodological approach for the separation and quantification of neuropeptides, including Leucokinin VIII, from complex biological samples. This technique leverages the high resolving power of HPLC to separate individual peptide isoforms and the high sensitivity and specificity of RIA for their subsequent detection and measurement.

The general workflow of this combined analysis involves the extraction of peptides from tissues, such as the nervous system or neurohemal organs. This crude extract is then subjected to reversed-phase HPLC (rpHPLC), where different leucokinin isoforms are separated based on their hydrophobicity. Fractions are collected at specific time intervals, and the amount of leucokinin in each fraction is quantified using a specific RIA.

Detailed Research Findings

Research on the cockroach, Leucophaea maderae, has been pivotal in understanding the distribution of the leucokinin family of neuropeptides. In one key study, the corpora cardiaca, which are major neurohemal organs in insects, were analyzed to determine if they store all eight known leucokinin isoforms. nih.gov Extracts of the corpora cardiaca were separated using rpHPLC, and the resulting fractions were assayed using an RIA developed to detect all eight leucokinin isoforms. nih.gov For reference, synthetic Leucokinins I-VIII were also subjected to rpHPLC to establish their distinct retention times. nih.gov The results demonstrated that the leucokinin immunoreactive material from the corpora cardiaca extracts eluted in fractions that corresponded to those of the synthetic Leucokinins I-VIII. nih.gov This finding suggests that all eight leucokinin isoforms, including Leucokinin VIII, are likely stored in the corpora cardiaca and are probably released as neurohormones into the insect's circulatory system. nih.gov

Earlier research that led to the initial isolation and sequencing of Leucokinins VII and VIII from head extracts of Leucophaea maderae also provided quantitative data on their abundance. capes.gov.br Through a series of four HPLC fractionation steps, sufficient quantities of the pure peptides were obtained for analysis. capes.gov.br This foundational work revealed that Leucokinin VII and Leucokinin VIII are the leucokinins present in the lowest titers within the head extracts. capes.gov.br

The table below, derived from this seminal research, presents the measured titers of Leucokinin VII and Leucokinin VIII.

Table 1: Titers of Leucokinin VII and Leucokinin VIII in Leucophaea maderae Head Extracts

| Compound | Titer (picomoles/head equivalent) |

|---|---|

| Leucokinin VII | 0.09 |

| Leucokinin VIII | 0.06 |

Data sourced from Holman, G.M., et al. (1987). capes.gov.br

The development of a specific RIA for insect tachykinin-related peptides, using an antiserum against locustatachykinin I, has also been instrumental. nih.gov This RIA was used to determine the levels of tachykinin-related peptides in various tissues of Leucophaea maderae, with the highest concentrations found in the brain and midgut. nih.gov When extracts from abdominal ganglia and midguts were analyzed by a combination of rpHPLC and RIA, the immunoreactive material separated into at least two major components with retention times similar to synthetic locustatachykinins. nih.gov This illustrates the utility of the combined HPLC-RIA approach in distinguishing and quantifying different neuropeptide isoforms within the same family from a single tissue source.

The power of this analytical method lies in its ability to provide not just qualitative identification but also quantitative data on the distribution and concentration of specific neuropeptides like Leucokinin VIII in various tissues. This information is crucial for understanding their physiological roles, whether as circulating neurohormones or as localized neuromodulators within the nervous system.

Future Directions and Emerging Research Avenues for Leucokinin Viii Acetate

Unexplored Physiological Functions and Target Tissues

The primary and most studied function of Leucokinin VIII and its related peptides is the regulation of water and ion balance through its diuretic action on the Malpighian tubules, the primary excretory and osmoregulatory organs in insects. plos.orgnih.govnih.gov However, evidence suggests that the physiological reach of leucokinins extends far beyond diuresis.

The identification of the Leucokinin receptor (Lkr) in tissues not directly associated with excretion points towards novel functions. For instance, Lkr expression has been detected in the male and female gonads of Drosophila melanogaster, implying a potential role in reproduction that remains to be elucidated. nih.gov Furthermore, while the general distribution of LK-expressing neurons in the central nervous system (CNS) of various insects is known, the specific functions of many of these neurons are still a mystery. nih.gov In cockroaches and locusts, LK-immunoreactive neurons are present in brain regions associated with complex behaviors, such as the central complex and visual systems, suggesting unexplored roles in sensory processing and behavioral modulation. nih.gov

In Drosophila, a specific subset of brain neurons known as the anterior LK neurons (ALKs) co-express leucokinin along with three other neuropeptides. mdpi.comnih.govresearchgate.net While this group of neurons is known to regulate water and ion homeostasis as well as feeding, the precise contribution of leucokinin to these processes, distinct from its co-expressed peptides, is not yet known. mdpi.comnih.govresearchgate.net This highlights a significant gap in our understanding of how individual peptides function within a multi-peptide signaling environment. The diverse functions already identified for the broader leucokinin family—including modulation of locomotion, sleep-metabolism interactions, memory formation, and nociception—suggest that Leucokinin VIII may have similar, currently unconfirmed, roles in the species where it is found. mdpi.compreprints.orgnih.gov

Elucidation of Complex Neuropeptide Networks Involving Leucokinin VIII Acetate (B1210297)

Leucokinin VIII does not operate in isolation but is part of a complex and interconnected web of neuropeptide signaling pathways. A key area of future research is to unravel these intricate networks to understand how physiological processes are coordinately regulated. A primary mechanism for such integration is the co-localization of multiple neuropeptides within the same neuron, allowing for nuanced and state-dependent signaling.

In Drosophila, it is well-documented that the 22 abdominal neurosecretory cells (ABLKs) co-express both Leucokinin (LK) and Diuretic Hormone 44 (DH44). mdpi.comnih.govnih.gov Together, these peptides regulate water and ion homeostasis. nih.gov Similarly, the anterior LK neurons (ALKs) are a hub of peptidergic complexity, co-expressing LK, Ion Transport Peptide (ITP), short Neuropeptide F (sNPF), and Tachykinin (TK). nih.govresearchgate.netresearchgate.net This suggests a sophisticated system for integrating signals related to diuresis, feeding, and metabolism.

Furthermore, LK signaling directly interfaces with other critical hormonal systems. Research has shown that the Leucokinin receptor (Lkr) is expressed in insulin-producing cells (IPCs) in the Drosophila brain. researchgate.netnih.govplos.org LK signaling to these cells is required for the metabolic regulation of sleep and modulates stress tolerance and metabolism, indicating a direct link between diuretic pathways and the insulin/IGF signaling axis. plos.orgnih.govplos.orgfrontiersin.org This crosstalk allows the organism to coordinate its response to changes in feeding state, nutrient availability, and osmotic stress. plos.orgplos.org Unraveling the logic of these interactions—determining whether peptides are released together or differentially, and how they synergize or antagonize each other at target tissues—is a major challenge for future studies.

Translational Research Perspectives in Pest Control (Mechanism-Based Approaches)

The vital role of Leucokinin VIII in maintaining an insect's water balance makes its signaling pathway a prime target for the development of novel, mechanism-based insecticides. numberanalytics.comnumberanalytics.comnih.gov Because neuropeptide systems are often highly specific to invertebrates, they represent attractive targets for developing "green" insecticides with minimal off-target effects on vertebrates or beneficial organisms. frontiersin.org

The core strategy revolves around disrupting the normal function of the Leucokinin receptor (Lkr). This could be achieved by developing:

Potent, stable agonists: Molecules that mimic Leucokinin VIII but are resistant to degradation could chronically overstimulate the Lkr. This would lead to uncontrolled fluid loss through the Malpighian tubules, causing rapid dehydration, ion imbalance, and ultimately, death. numberanalytics.comucanr.edu

Antagonists: Small molecules or peptide mimetics that block the Lkr would prevent the natural diuretic signal, particularly after feeding. This could lead to a failure to eliminate excess water and toxic waste products, resulting in physiological stress and reduced fitness or mortality. nih.gov

This approach is considered mechanism-based because it targets a specific, well-understood physiological process essential for the insect's survival. Research in the fall webworm, Hyphantria cunea, a significant forest pest, has shown that knocking down the LK gene via RNA interference (RNAi) increases the insect's water content and affects feeding behavior, validating the system as a viable target. nih.govfrontiersin.org The development of small molecule ligands for the Lkr is seen as a particularly promising avenue for creating effective and specific pest control agents. nih.gov

Development of Advanced Methodological Applications

Progress in understanding the complex biology of Leucokinin VIII acetate is intrinsically linked to the development and application of advanced research methodologies. Future breakthroughs will likely be driven by a combination of genetic, imaging, and analytical techniques.

Genome Editing: The CRISPR/Cas9 system has already proven to be a revolutionary tool in neuropeptide research. nih.govfrontiersin.orgexlibrisgroup.comcabidigitallibrary.org It has been used to generate knockout mutations of the Leucokinin receptor (Lkr) gene in Drosophila, which was instrumental in confirming the role of this signaling pathway in hunger-driven responses to noxious heat. nih.govsdbonline.org Future applications could involve creating more subtle "knock-in" mutations to study the effects of specific amino acid changes in the receptor or using CRISPR to tag the endogenous peptide or receptor with fluorescent markers for more accurate visualization. nih.gov

Advanced Imaging: While immunolabelling has provided a foundational map of leucokinin systems, newer techniques offer far greater resolution and dynamic information. The use of specific GAL4 driver lines to express fluorescent reporters (e.g., GFP) has allowed for a much more precise morphological description of LK neurons and their connections. mdpi.comnih.gov A key emerging area is the use of G-protein-coupled receptor (GPCR) activation-based (GRAB) sensors. yulonglilab.org These genetically encoded sensors can be targeted to specific cells and allow for real-time optical measurement of neuropeptide release in vivo, providing unprecedented spatiotemporal resolution of peptidergic signaling. yulonglilab.org

Mass Spectrometry (MS): Advanced MS techniques are essential for identifying and quantifying neuropeptides in complex biological samples. nih.gov Mass spectrometry imaging (MSI) can be used to map the localization of Leucokinin VIII and its metabolites directly within tissue sections, complementing genetic reporter techniques and providing a more direct view of the peptide's distribution. nih.gov

These advanced methods, often used in combination, will be critical for dissecting the intricate circuits involving Leucokinin VIII, identifying its full range of physiological targets, and understanding its role in the broader context of the insect's neuroendocrine system. nih.govnih.gov

Q & A

Q. Methodological Note :

- Use voltage-clamp techniques to monitor V(t) and R(t) in tubule segments.

- Apply peptide solutions at physiological concentrations (e.g., 10⁻⁶ M) and compare pre-/post-treatment responses .

Basic: What structural features distinguish this compound from other leucokinin isoforms?

This compound (sequence: GASFYSWG-NH₂ ) shares a conserved C-terminal amidation and a tryptophan-glycine motif critical for receptor binding. It differs from isoforms like Leucokinin I (DPAFNSWG-amide) and Leucokinin V (DASFHSWG-amide) in its N-terminal residues (Gly-Ala vs. Asp-Pro or Asp-Ala), which influence receptor specificity and potency .

Q. Analytical Approach :

- Compare sequences using mass spectrometry (MS) and Edman degradation.

- Validate functional differences via competitive binding assays in heterologous receptor expression systems .

Advanced: How can researchers resolve contradictions in reported signaling mechanisms of this compound across insect species?

Discrepancies arise in the role of stellate cells (e.g., in Aedes aegypti, stellate cells are dispensable for leucokinin-induced Cl⁻ conductance, unlike in other species). To address this:

Comparative Studies : Replicate experiments across species (e.g., Lymnaea stagnalis vs. Aedes aegypti) using identical protocols.

Cell-Specific Ablation : Use genetic tools (e.g., RNAi) to silence stellate cells and assess leucokinin response .

Receptor Localization : Map leucokinin receptor expression via immunohistochemistry in tubule segments .

Advanced: What methodologies are recommended for analyzing dose-dependent effects of this compound on epithelial ion transport?

- Electrophysiology : Measure dose-response curves for V(t) and R(t) in isolated tubules exposed to peptide concentrations ranging from 10⁻⁹ M to 10⁻⁶ M.

- Fluid Secretion Assays : Quantify fluid output using Ramsay assays under varying leucokinin doses.

- Calcium Imaging : Monitor intracellular Ca²⁺ flux in principal cells using fluorescent dyes (e.g., Fura-2) to link signaling pathways to transport activity .

Q. Statistical Validation :

- Use non-linear regression (e.g., Hill equation) to calculate EC₅₀ values.

- Include controls (e.g., peptide-free saline) and account for inter-tubule variability via paired experimental designs .

Advanced: How can structural modifications of this compound enhance its stability or receptor affinity?

- Backbone Cyclization : Introduce disulfide bonds or lactam bridges to reduce protease susceptibility.

- Residue Substitution : Replace labile residues (e.g., serine or tyrosine) with non-natural analogs (e.g., phosphoserine or fluorotyrosine) to assess impact on bioactivity.

- Receptor Docking Simulations : Use molecular dynamics to predict binding affinity changes after modifications .

Q. Validation Steps :

Advanced: What experimental controls are critical when studying this compound in heterologous expression systems?

Negative Controls : Use scrambled peptide sequences or inactive analogs (e.g., Leucokinin VIII with C-terminal amidation removed).

Receptor Specificity : Co-apply receptor antagonists (e.g., GDPβS for G-protein-coupled receptors) to confirm signal mediation.

Endogenous Peptide Depletion : Pre-treat tissues with pronase to eliminate native leucokinins .

Advanced: How can transcriptomic or proteomic approaches elucidate the downstream targets of this compound?

- RNA-Seq : Profile gene expression changes in Malpighian tubules post-leucokinin treatment. Focus on ion transporters (e.g., V-ATPase, Na⁺/K⁺/Cl⁻ cotransporters).

- Phosphoproteomics : Identify phosphorylation events in signaling pathways (e.g., Ca²⁺-dependent kinases) using SILAC labeling .

- CRISPR Knockouts : Validate candidate targets (e.g., leucokinin receptors) in transgenic insect models .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.